5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine
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Overview
Description
5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine is an organic compound belonging to the class of benzodioxines It is characterized by the presence of three chlorine atoms at positions 5, 6, and 7 on the benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields and purity. The reaction is conducted in large reactors with precise control over reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its hydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of trichloroquinones.
Reduction: Formation of trichlorohydrobenzodioxines.
Substitution: Formation of various substituted benzodioxines depending on the nucleophile used.
Scientific Research Applications
5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules, making it a potent compound in various applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxine: Lacks the chlorine substituents and has different chemical properties.
2,3-Dihydro-1,4-benzodioxine: The parent compound without chlorination.
6-Nitro-2,3-dihydro-1,4-benzodioxine: Contains a nitro group instead of chlorine atoms.
Uniqueness
5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of three chlorine atoms, which significantly alter its chemical reactivity and potential applications compared to its non-chlorinated counterparts. The chlorination enhances its stability and makes it suitable for specific industrial and research applications.
Properties
CAS No. |
659718-64-6 |
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Molecular Formula |
C8H5Cl3O2 |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
5,6,7-trichloro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-3-5-8(7(11)6(4)10)13-2-1-12-5/h3H,1-2H2 |
InChI Key |
NDAPDOINJKYPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=C(C=C2O1)Cl)Cl)Cl |
Origin of Product |
United States |
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